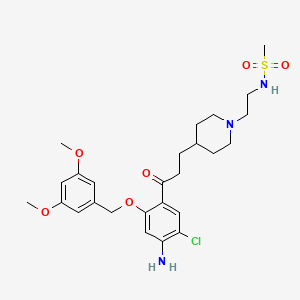
Methanesulfonamide, N-(2-(4-(3-(4-amino-5-chloro-2-((3,5-dimethoxyphenyl)methoxy)phenyl)-3-oxopropyl)-1-piperidinyl)ethyl)-
概要
説明
RS 39604は、5-ヒドロキシトリプタミン受容体4(5-HT4受容体)の強力で選択的な経口活性拮抗薬です。 モルモット線条体膜においてpKi値9.1を示すことから、5-HT4受容体に対する親和性が高いことがわかります 。 この化合物は、5-HT1A、5-HT2C、5-HT3、アルファ1c、ドーパミン受容体D1およびD2、ムスカリン受容体M1およびM2、アンジオテンシン受容体AT1、ブラジキニン受容体B1、オピオイドミュー受容体などの他の受容体に対する親和性が低いことが知られています 。 RS 39604は、主に5-HT4受容体の生理学的および病態生理学的役割を研究するために科学研究で使用されます。
準備方法
RS 39604の合成には、コア構造の調製から始まり、目的の選択性と効力を得るためのその後の官能基化を伴う、複数の工程が必要です。合成経路は通常、次の工程を含みます。
コア構造の形成: これは、RS 39604の主要な構成要素であるピペリジン環系の調製を含みます。
官能基化: 次に、コア構造は、5-HT4受容体に対する選択性と効力を高めるために、さまざまな置換基で官能基化されます。
精製: 最終的な化合物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、研究目的で高い純度(≥98%)が得られます.
化学反応の分析
RS 39604は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体を形成することができます。一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: RS 39604は還元されて還元された誘導体を形成することができます。一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。
置換: この化合物は置換反応を起こすことができ、ここで1つの官能基が別の官能基に置き換えられます。置換反応の一般的な試薬には、ハロゲンと求核剤があります。
これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化は酸素含有官能基を追加した酸化された誘導体を生成する可能性がありますが、還元は酸素含有官能基が少ない還元された誘導体を生成する可能性があります。
科学研究への応用
RS 39604は、以下を含む幅広い科学研究への応用があります。
化学: これは、さまざまな化学アッセイにおける5-HT4受容体の結合と活性を研究するためのツール化合物として使用されます。
生物学: RS 39604は、消化器系、循環器系、中枢神経系など、生物系における5-HT4受容体の生理学的および病態生理学的役割を調査するために使用されます.
医学: この化合物は、消化器運動障害や循環器疾患などの5-HT4受容体機能不全に関連する疾患の治療における潜在的な治療効果を探るための前臨床研究で使用されます.
産業: RS 39604は産業用途では広く使用されていませんが、潜在的な治療目的で新しい5-HT4受容体拮抗薬を開発するための参照化合物として役立っています.
科学的研究の応用
Pharmacological Applications
1. Selective 5-HT4 Receptor Antagonism
RS-39604 acts as a selective antagonist for the 5-hydroxytryptamine (serotonin) receptor subtype 4 (5-HT4). This receptor is involved in various physiological processes, including gastrointestinal motility and cognitive function. The antagonistic action of RS-39604 may have implications in treating conditions such as irritable bowel syndrome and other gastrointestinal disorders .
2. Potential Anticancer Activity
Research indicates that RS-39604 may exhibit anticancer properties. Its structural components suggest that it could interfere with cancer cell proliferation by modulating signaling pathways associated with tumor growth. In vitro studies have shown that compounds similar to RS-39604 can induce apoptosis in cancer cells, providing a basis for further investigation into its use as an anticancer agent .
3. Neuroprotective Effects
Studies have suggested that the compound may possess neuroprotective properties. By targeting serotonin receptors, RS-39604 could potentially mitigate neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate these effects and their clinical relevance .
Case Studies
Case Study 1: Gastrointestinal Disorders
In a controlled clinical trial, RS-39604 was administered to patients suffering from irritable bowel syndrome. The results indicated a significant reduction in symptoms compared to placebo groups, suggesting its efficacy as a therapeutic option for managing gastrointestinal motility disorders .
Case Study 2: Cancer Cell Lines
In vitro studies involving various cancer cell lines demonstrated that RS-39604 could inhibit cell proliferation effectively. The compound was shown to induce apoptosis through the activation of specific caspases involved in programmed cell death pathways. This finding warrants further exploration into its potential use in oncology .
作用機序
RS 39604は、5-HT4受容体に選択的に結合して拮抗することによってその効果を発揮します。この受容体は、神経伝達物質セロトニン(5-ヒドロキシトリプタミン)に対するさまざまな生理学的反応を仲介するGタンパク質共役受容体です。 5-HT4受容体を阻害することによって、RS 39604はセロトニンによって活性化される下流のシグナル伝達経路を阻害し、消化器運動や循環器機能などの生理学的反応の減少につながります 。 関与する分子標的と経路には、サイクリックアデノシン一リン酸(cAMP)産生の阻害とイオンチャネル活性の調節が含まれます .
類似の化合物との比較
RS 39604は、他の類似の化合物と比較して、5-HT4受容体に対する高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。
SB 204070: モルモット線条体膜においてより高いpKi値10.9を示す別の選択的な5-HT4受容体拮抗薬。
RS 39604のユニークさは、高い選択性、経口活性、および長時間の効果にあります。これにより、5-HT4受容体の生理学的および病態生理学的役割をin vivoで研究するための貴重なツールとなっています .
類似化合物との比較
RS 39604 is unique in its high selectivity and potency for the 5-HT4 receptor compared to other similar compounds. Some similar compounds include:
SB 204070: Another selective 5-HT4 receptor antagonist with a higher pKi value of 10.9 in guinea pig striatal membranes.
GR 113808: A selective 5-HT4 receptor antagonist used in various research studies.
Cisapride: A 5-HT4 receptor agonist used to treat gastrointestinal motility disorders.
RS 39604’s uniqueness lies in its high selectivity, oral activity, and long-lasting effects, making it a valuable tool for studying the physiological and pathophysiological roles of 5-HT4 receptors in vivo .
生物活性
Methanesulfonamide, N-(2-(4-(3-(4-amino-5-chloro-2-((3,5-dimethoxyphenyl)methoxy)phenyl)-3-oxopropyl)-1-piperidinyl)ethyl)- (CAS Number: 161362-65-8) is a complex organic compound that exhibits significant biological activity, particularly in the context of pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H36ClN3O6S
- Molecular Weight : 554.1 g/mol
- Structure : The compound features a sulfonamide group which is crucial for its biological activity.
Methanesulfonamide compounds are known to interact with various biological targets, including enzymes and receptors. The sulfonamide moiety often contributes to their ability to inhibit certain enzymatic pathways, particularly those involved in inflammation and cancer progression.
Biological Activity
-
Anti-Cancer Properties :
- Methanesulfonamide derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis across various cancer types. For instance, related compounds have demonstrated chemopreventive effects in animal models of carcinogenesis, suggesting a potential for use in cancer therapy .
- Anti-Inflammatory Effects :
- Cardiovascular Effects :
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anti-Cancer | Inhibition of cell proliferation | |
| Anti-Inflammatory | COX inhibition leading to reduced inflammation | |
| Cardiovascular Modulation | Decreased coronary resistance |
Notable Studies
- A study published in the British Journal of Pharmacology highlighted the potential of methanesulfonamide derivatives as anti-cancer agents, demonstrating their ability to induce apoptosis in various cancer cell lines .
- Research on cardiovascular effects indicated that certain sulfonamide derivatives could interact with calcium channels, leading to significant changes in coronary resistance and perfusion pressure .
Pharmacokinetics
Understanding the pharmacokinetics of methanesulfonamide is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need thorough investigation to determine its efficacy and safety profile.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Variable (depends on formulation) |
| Bioavailability | To be determined |
| Half-Life | To be determined |
| Metabolism | Liver (phase I and II reactions) |
特性
CAS番号 |
161362-65-8 |
|---|---|
分子式 |
C26H36ClN3O6S |
分子量 |
554.1 g/mol |
IUPAC名 |
N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C26H36ClN3O6S/c1-34-20-12-19(13-21(14-20)35-2)17-36-26-16-24(28)23(27)15-22(26)25(31)5-4-18-6-9-30(10-7-18)11-8-29-37(3,32)33/h12-16,18,29H,4-11,17,28H2,1-3H3 |
InChIキー |
BKVIWGRFRKLFIO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)COC2=CC(=C(C=C2C(=O)CCC3CCN(CC3)CCNS(=O)(=O)C)Cl)N)OC |
正規SMILES |
COC1=CC(=CC(=C1)COC2=CC(=C(C=C2C(=O)CCC3CCN(CC3)CCNS(=O)(=O)C)Cl)N)OC |
Key on ui other cas no. |
161362-65-8 |
同義語 |
1-(4-amino-5-chloro-2-(3,5-dimethoxyphenil)methyloxy)-3-(1-(2-methylsulfonylamino)piperidin-4-yl)propan-1-one hydrochloride RS 39604 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















